molecular formula C10H2N4 B1203176 1,2,4,5-Tetracyanobenzene CAS No. 712-74-3

1,2,4,5-Tetracyanobenzene

Cat. No. B1203176
CAS RN: 712-74-3
M. Wt: 178.15 g/mol
InChI Key: FAAXSAZENACQBT-UHFFFAOYSA-N
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Description

Synthesis Analysis

1,2,4,5-Tetracyanobenzene has been synthesized through the reaction of 1,3,5-tribromo- or 1,2,4,5-tetrabromobenzene with trimethylstannyl sodium, leading to polystannylated benzene derivatives. These compounds were then converted with mercuric chloride to yield tris- and tetrakis(chloromercurio)benzenes (Rot et al., 2000).

Molecular Structure Analysis

The molecular structure of 1,2,4,5-tetracyanobenzene has been determined through gas-phase electron diffraction and theoretical calculations. It features an elongation of the aromatic ring along the (H)C•••C(H) axis, angular deformation of the benzene ring, and lengthening of the (NC)C—C(CN) bonds, with specific bond lengths and angles detailed in the study (Schultz et al., 1999).

Chemical Reactions and Properties

Chemical reactions involving 1,2,4,5-tetracyanobenzene include its use in forming complexes with other molecules, such as hexamethylbenzene, where it participates in charge-transfer interactions, indicating its utility in studying molecular interactions and structures (Niimura et al., 1968).

Physical Properties Analysis

The spectroscopic characterization of 1,2,4,5-tetracyanobenzene has revealed its vibrational levels in the electronic ground and first excited states, highlighting the Franck–Condon activity in its symmetric modes. These insights are crucial for understanding the physical properties and behavior of this compound under various conditions (Chakraborty & Wategaonkar, 2008).

Chemical Properties Analysis

The chemical properties of 1,2,4,5-tetracyanobenzene have been explored through its reactions and the formation of complexes, demonstrating its versatility in forming stable structures with metals and other organic molecules. Its ability to engage in charge-transfer interactions and form coordination compounds highlights its chemical reactivity and potential applications in materials science (Kezilebieke et al., 2014).

Scientific Research Applications

  • Molecular Structure Analysis : Schultz et al. (1999) investigated the molecular structure of 1,2,4,5-tetracyanobenzene using gas-phase electron diffraction and ab initio calculations, revealing details about the elongation of the aromatic ring and angular deformation of the benzene ring (Schultz et al., 1999).

  • Crystal Structure in Complexes : The crystal structure of a complex formed between hexamethylbenzene and 1,2,4,5-tetracyanobenzene was determined by X-rays, showing how the molecules stack in infinite columns along the c-axis (Niimura et al., 1968).

  • Electron Donor-Acceptor Complex Analysis : Masuhara et al. (1973) studied the electronic structure of some 1,2,4,5-tetracyanobenzene complexes in the lowest excited singlet state, indicating that these complexes have a polar electronic structure in their fluorescent state (Masuhara et al., 1973).

  • Photocatalysis : Bloom et al. (2014) demonstrated the use of 1,2,4,5-tetracyanobenzene in the photocatalyzed oxidation of benzylic compounds, providing a metal-free and mild route for synthesizing benzylic fluorides (Bloom et al., 2014).

  • Fluorescence Studies in Micellar Solutions : Masuhara et al. (1979) explored CT complexes of 1,2,4,5-tetracyanobenzene formed in micellar solutions, observing effects on ionic photodissociation and fluorescence spectra (Masuhara et al., 1979).

  • Polymer Coatings Synthesis : Bannehr et al. (1981) reported on the in situ gas phase reaction of 1,2,4,5-tetracyanobenzene with metal sheets, leading to the formation of polymeric phthalocyanine coatings (Bannehr et al., 1981).

  • Surface Chemistry in Nanomaterial Synthesis : Kezilebieke et al. (2014) conducted a study on the self-assembly of 1,2,4,5-tetracyanobenzene molecules and Fe atoms on an Au(111) surface, providing insights into the synthesis of organic nanomaterials (Kezilebieke et al., 2014).

  • Spectroscopic Characterization : Chakraborty et al. (2008) characterized the vibrational levels of 1,2,4,5-tetracyanobenzene, offering insights into its electronic ground and excited states (Chakraborty et al., 2008).

Safety And Hazards

1,2,4,5-Tetracyanobenzene is classified as Acute toxicity - Category 2, Oral Acute toxicity - Category 3, Dermal Acute toxicity - Category 3, Inhalation . It is fatal if swallowed, toxic in contact with skin or if inhaled . It is advised to avoid breathing dust, wash skin thoroughly after handling, do not eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing .

Future Directions

Three new thorium-based MOFs based on 1,2,4,5-tetrakis (4-carboxyphenyl)benzene (H4TCPB) were obtained under a similar reaction system (metal salt, ligand, solvent, and acid are the same). Th (IV) forms the central unit of the MOFs in mononuclear and binuclear clusters, respectively . The lattice-selective doping of Pe (Pe = perylene) or TCNB (TCNB = 1,2,4,5-tetracyanobenzene) molecules on the Py-TFP surface resulted from both the molecular size match/mismatch and the distribution of the intermolecular hydrogen bonds .

properties

IUPAC Name

benzene-1,2,4,5-tetracarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H2N4/c11-3-7-1-8(4-12)10(6-14)2-9(7)5-13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAXSAZENACQBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C#N)C#N)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28264-23-5
Record name 1,2,4,5-Benzenetetracarbonitrile, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28264-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00221399
Record name 1,2,4,5-Tetracyanobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00221399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4,5-Tetracyanobenzene

CAS RN

712-74-3
Record name 1,2,4,5-Benzenetetracarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=712-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4,5-Tetracyanobenzene
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Record name 1,2,4,5-Tetracyanobenzene
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Record name 1,2,4,5-Tetracyanobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,210
Citations
S Iwata, J Tanaka, S Nagakura - Journal of the American …, 1966 - ACS Publications
The charge-transfer (CT) complexes of 1, 2, 4, 5-tetracyanobenzene (TCNB) with substituted benzenes were studied by measuring electronic absorption spectra in solution and in crystal…
Number of citations: 149 pubs.acs.org
H Wu, Y Sun, L Sun, L Wang, X Zhang, W Hu - Chinese Chemical Letters, 2021 - Elsevier
A new charge transfer cocrystal of 1,2,4,5-tetracyanobenzene (TCNB)-phenazine (PTC) was prepared by solvent evaporation method. The donor and acceptor molecules of cocrystal …
Number of citations: 18 www.sciencedirect.com
M Munakata, GL Ning, T Kuroda-Sowa… - Inorganic …, 1998 - ACS Publications
This paper describes two copper(I) supramolecules with the same anion and cation but quite different topologies and properties. The reaction of [Cu(CH 3 CN) 4 ]PF 6 and 1,2,4,5-…
Number of citations: 83 pubs.acs.org
BR Arnold, A Euler, K Fields… - Journal of Physical …, 2000 - Wiley Online Library
The association constants for charge‐transfer (CT) complex formation of a series of methylated benzene donors with 1,2,4,5‐tetracyanobenzene and tetracyanoethylene as acceptors …
Number of citations: 19 onlinelibrary.wiley.com
S Iwata, J Tanaka, S Nagakura - Journal of the American …, 1967 - ACS Publications
The electronic absorption and emission spectra of the charge-transfer complex of 1, 2, 4, 5-tetracyano-benzene with naphthalene were studied by measuring them under various …
Number of citations: 74 pubs.acs.org
M Wang, Q Li, E Li, J Liu, J Zhou… - Angewandte Chemie, 2021 - Wiley Online Library
The research for the solid‐state supramolecular polymers with specific functions accelerates the development of supramolecular and materials sciences. Herein, we discover the …
Number of citations: 56 onlinelibrary.wiley.com
G Schultz, Á Szabados, G Tarczay, K Zauer - Structural Chemistry, 1999 - Springer
The molecular structure of 1,2,4,5-tetracyanobenzene has been determined by gas-phase electron diffraction and by ab initio calculations at several levels of theory. The electron …
Number of citations: 12 link.springer.com
H Sun, J Peng, K Zhao, R Usman, A Khan… - Crystal Growth & …, 2017 - ACS Publications
A series of binary charge-transfer (CT) cocrystals and microtubes involving 9-formylcarbazole, 9-acetylcarbazole, 1-formylpyrene, and 1-acetylpyrene as CT donors and 1,2,4,5-…
Number of citations: 24 pubs.acs.org
H Tsuchiya, F Marumo, Y Saito - Acta Crystallographica Section B …, 1972 - scripts.iucr.org
The crystals are monoclinic, space group Cm with cell dimensions: a= 9.505, b= 12" 748, c= 7.417/~, fl= 92.45 and Z= 2. The structure was deduced from Patterson synthesis and refined …
Number of citations: 71 scripts.iucr.org
S Kumakura, F Iwasaki, Y Saito - Bulletin of the Chemical Society of …, 1967 - journal.csj.jp
The crystal of the equimolar complex between 1, 2, 4, 5-tetracyanobenzene and naphthalene is monoclinic, with space group C2/m, a=9.39, b=12.66, c=6.87 Å, β=107.2 and Z=2. The …
Number of citations: 70 www.journal.csj.jp

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